molecular formula C21H28ClN3O2 B10791480 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B10791480
M. Wt: 389.9 g/mol
InChI Key: JUIIBSXRNFUWDF-UHFFFAOYSA-N
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Description

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[45]decane-1,3-dione is a complex organic compound that features a piperazine ring, a spirocyclic structure, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[45]decane-1,3-dione typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes .

Properties

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C21H28ClN3O2/c22-17-5-4-6-18(15-17)24-12-9-23(10-13-24)11-14-25-19(26)16-21(20(25)27)7-2-1-3-8-21/h4-6,15H,1-3,7-14,16H2

InChI Key

JUIIBSXRNFUWDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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